5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide
Overview
Description
5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide: is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methyl group at the 4-position, and a dimethylcarboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes followed by amide formation. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, such as pyridine N-oxides.
Coupling Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Chemistry: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is used as an intermediate in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions .
Biology and Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals and biologically active molecules. It can be used in the synthesis of potential drug candidates and bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide involves its interaction with molecular targets through its functional groups. The bromine atom and the dimethylcarboxamide group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
4-Methylpyridine: Lacks the bromine and dimethylcarboxamide groups, making it less reactive in certain reactions.
5-Bromo-2-methylpyridine: Similar structure but lacks the dimethylcarboxamide group, affecting its solubility and reactivity.
N,N-Dimethylpyridine-2-carboxamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
Uniqueness: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is unique due to the combination of the bromine atom, methyl group, and dimethylcarboxamide group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
5-bromo-N,N,4-trimethylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-4-8(9(13)12(2)3)11-5-7(6)10/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQFWKRSRUTVQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.